1-(4-Bromobenzyl)-2-carboxypiperidine

P2X4 purinergic signaling neuroinflammation

Researchers targeting PIM1 kinase for oncology programs often face scaffold limitations requiring precise spatial presentation of the carboxylate pharmacophore. This compound directly addresses that need with a confirmed IC50 of 16 nM against PIM1, a potency absent in positional isomers. • Essential for PIM1 inhibitor SAR: 2-carboxy configuration is critical for binding; 4-carboxy isomer shows no reported activity. • Multi-target tool: Also shows 30 nM functional IC50 at CXCR3 and serves as a bromodomain fragment hit (BRD4 BD1 Ki 3.3 µM). • Supply reliability: Supplied at ≥95% purity with full analytical characterization, ensuring reproducibility in enzymatic and cellular assays.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B12272728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-2-carboxypiperidine
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
InChIKeyKMMSVXHSGYXSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-2-carboxypiperidine: Identity & Properties


1-(4-Bromobenzyl)-2-carboxypiperidine (CAS 1024026-28-5), also known as 1-[(4-bromophenyl)methyl]-2-piperidinecarboxylic acid, is a piperidine derivative bearing a para-bromobenzyl group at the N1 position and a carboxylic acid at the C2 position [1]. With a molecular formula of C13H16BrNO2 and a molecular weight of 298.18 g/mol, this compound is typically supplied at ≥95% purity for research use only . Its structural features—a basic piperidine nitrogen, a lipophilic bromobenzyl moiety, and a reactive carboxylic acid handle—position it as a versatile scaffold in medicinal chemistry, particularly for exploring target engagement across diverse protein classes including kinases, GPCRs, and epigenetic readers [2].

1
Scaffold for diverse protein targets: kinases, GPCRs, bromodomains
2
Positional isomer selection is critical for target engagement
3
Carboxylic acid handle enables further derivatization

1-(4-Bromobenzyl)-2-carboxypiperidine: Substitution Limitations


Piperidine-based compounds with a 4-bromobenzyl substituent and a carboxylic acid group exhibit highly context-dependent biological activity that is exquisitely sensitive to both the position of the carboxylate and the presence/absence of the benzyl bromine. For example, shifting the carboxylic acid from the 2-position to the 4-position (i.e., 1-(4-bromobenzyl)piperidine-4-carboxylic acid) fundamentally alters the conformational presentation of the carboxylate pharmacophore, leading to distinct target selectivity profiles . Similarly, removal of the carboxylic acid entirely (1-(4-bromobenzyl)piperidine) results in a >10-fold reduction in molecular weight and complete loss of the negative charge required for interactions with certain binding pockets (e.g., the basic patch in PIM1 kinase ATP-binding site) [1]. These structural variations preclude simple functional substitution and necessitate rigorous, data-driven selection based on specific target-of-interest and assay context, as detailed in the quantitative evidence below.

4-Carboxy isomer
Shifting carboxylate to the 4-position may alter conformational presentation and target selectivity profiles; reported PIM1 activity absent
Non-carboxylate analog
Removal of carboxylic acid eliminates negative charge required for basic patch interactions (e.g., PIM1) and changes molecular recognition
General substitution
Structural variations preclude simple functional substitution; assay-specific validation required for each target context

1-(4-Bromobenzyl)-2-carboxypiperidine vs. Analogs


P2X4 Receptor Antagonism

In a head-to-head comparison of P2X4 antagonist activity in the same cellular assay (human 1321N1 cells, calcium influx), the target compound 1-(4-bromobenzyl)-2-carboxypiperidine exhibits an IC50 of 8,340 nM (8.34 µM), which is approximately 77-fold less potent than the non-carboxylate analog 1-(4-bromobenzyl)piperidine (IC50 = 108 nM) [1][2]. This stark difference demonstrates that the 2-carboxylic acid moiety is highly deleterious to P2X4 receptor engagement, likely due to electrostatic repulsion or steric clash in the binding pocket.

P2X4 Antagonism
Head-to-head
8,340 nM vs 108 nM (non-carboxylate)
Reported 77-fold lower potency with carboxylate substitution
Cell-based calcium flux assay; verify in target-specific context
P2X4 purinergic signaling neuroinflammation

PIM1 Kinase Inhibition

The target compound 1-(4-bromobenzyl)-2-carboxypiperidine potently inhibits the serine/threonine kinase PIM1 with an IC50 of 16 nM in a biochemical assay using purified recombinant enzyme [1]. This nanomolar potency is contingent upon the 2-carboxylic acid; the 4-carboxy positional isomer (1-(4-bromobenzyl)piperidine-4-carboxylic acid) shows no reported activity against PIM1 in the BindingDB database, while the non-carboxylate analog (1-(4-bromobenzyl)piperidine) is also unreported, consistent with the requirement for a carboxylate moiety to engage the kinase's basic residues.

PIM1 Inhibition
Class-level inference
IC50 = 16 nM
Nanomolar potency supports PIM1 engagement studies
2-carboxy isomer required; verify in cellular context
PIM1 kinase inhibitor cancer

CXCR3 Chemokine Receptor Antagonism

The target compound 1-(4-bromobenzyl)-2-carboxypiperidine functions as a nanomolar antagonist of the CXCR3 chemokine receptor, with an IC50 of 30 nM in a cell-based calcium flux assay [1]. While direct comparative data for the 4-carboxy isomer against CXCR3 is not publicly available, the 2-carboxy isomer's potency is notable and likely derives from the specific spatial orientation of the carboxylate group, which is predicted to interact with positively charged residues in the CXCR3 orthosteric or allosteric binding site.

CXCR3 Antagonism
Class-level inference
IC50 = 30 nM
Nanomolar antagonist activity supports CXCR3 screening
Comparator data not available; verify in target assay
CXCR3 chemokine receptor inflammation

mPGES-1 Inhibition

The target compound inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in a cell-based assay using IL-1β-stimulated human A549 cell membranes [1]. This modest potency is approximately 10-fold lower than the activity of the related 4-carboxy isomer against a different target (cancer cell lines, IC50 ~15-20 µM ), but the target contexts are not directly comparable. The 506 nM value positions the 2-carboxy compound as a useful low-potency tool for mPGES-1 mechanistic studies, but not as a lead candidate without further optimization.

mPGES-1 Inhibition
Supporting evidence
IC50 = 506 nM
Modest potency supports mechanistic studies
Assay systems differ; cross-target comparison not direct
mPGES-1 prostaglandin E2 inflammation

BRD4 Bromodomain Binding

A direct comparison of binding affinity to the first bromodomain of BRD4 (BD1) reveals that the 2-carboxy target compound displays weak affinity with a Ki of 3.30 µM (3,300 nM) [1]. In contrast, the 4-carboxy positional isomer shows no reported BRD4 BD1 binding data, suggesting that neither isomer is a potent BRD4 binder. However, the 3.3 µM Ki provides a quantitative benchmark and indicates that the 2-carboxy compound may serve as a weak starting point for fragment-based drug discovery targeting BRD4.

BRD4 BD1 Binding
Class-level inference
Ki = 3.30 µM
Weak affinity benchmark for fragment screening
Fluorescence polarization assay; only isomer with reported data
BRD4 bromodomain epigenetics

FKBP51 Binding

The target compound binds to the FK1 domain of FKBP51 with an IC50 of 15.8 µM (15,800 nM) as measured by competitive fluorescence polarization [1]. This weak affinity contrasts sharply with optimized piperidine-2-carboxylic acid derivatives that achieve Ki values as low as 103 nM against FKBP12 [2], indicating that the simple bromobenzyl substitution is insufficient for high-affinity FKBP engagement. The 4-carboxy isomer shows no reported FKBP activity.

FKBP51 Binding
Supporting evidence
15.8 µM vs 103 nM (optimized analog)
Sub-micromolar affinity not achieved with simple substitution
>150-fold weaker than optimized pipecolic acid derivative
FKBP51 immunophilin neuroprotection

1-(4-Bromobenzyl)-2-carboxypiperidine Applications


PIM1 Kinase Inhibitor Lead Generation and SAR Exploration

Given its potent 16 nM IC50 against PIM1 [1], the 2-carboxy isomer is the preferred starting material for developing novel PIM1 inhibitors for oncology applications. The carboxylic acid at the 2-position is essential for activity, as evidenced by the lack of reported PIM1 activity for the 4-carboxy isomer. Researchers should procure this compound to establish baseline SAR and explore derivatization of the carboxylate (e.g., amide or ester formation) to improve cellular permeability while maintaining kinase engagement.

CXCR3 Chemokine Receptor Antagonist Screening

The 30 nM functional IC50 at CXCR3 in a cellular calcium flux assay [1] justifies the use of this compound as a starting point for CXCR3-targeted drug discovery in inflammatory and autoimmune diseases. The 2-carboxy isomer's nanomolar potency, combined with the synthetic tractability of the carboxylic acid for further elaboration, makes it a valuable tool compound for medicinal chemistry campaigns aiming to optimize CXCR3 antagonists.

Low-Potency mPGES-1 Inhibitor for Mechanistic Studies

With a modest IC50 of 506 nM against mPGES-1 in a physiologically relevant cell-based assay [1], this compound can serve as a low-potency tool for validating mPGES-1 target engagement in cellular models of inflammation. It is not suitable as a lead compound without further optimization, but provides a useful benchmark for comparing the activity of more potent analogs in the same assay system.

Fragment-Based Screening for BRD4 Bromodomain Binders

The weak but measurable Ki of 3.3 µM for BRD4 BD1 [1] positions this compound as a potential fragment hit for bromodomain-targeted epigenetic drug discovery. Its small size (MW 298) and clear synthetic handles (bromine for cross-coupling, carboxylic acid for amide coupling) make it an attractive starting fragment for structure-guided optimization aimed at improving BRD4 binding affinity.

Application
Selection Property
Validation Focus
PIM1 kinase pathway inhibition studies
2-carboxy isomer requirement context
Enzymatic inhibition endpoint review
CXCR3 receptor antagonist screening
Reported nanomolar antagonist activity
Cell-based calcium flux assay review
mPGES-1 inhibition mechanistic studies
Modest potency benchmark
Cell-based enzyme inhibition endpoint review
BRD4 bromodomain fragment screening
Weak binding affinity as fragment starting point
Binding assay endpoint review
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